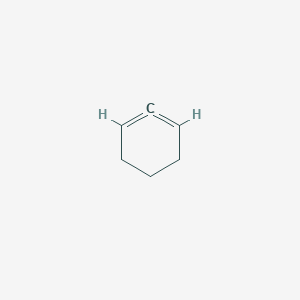

Cyclohexa-1,2-diene

Description

Structure

3D Structure

Properties

CAS No. |

14847-23-5 |

|---|---|

Molecular Formula |

C6H8 |

Molecular Weight |

80.13 g/mol |

InChI |

InChI=1S/C6H8/c1-2-4-6-5-3-1/h1,5H,2,4,6H2 |

InChI Key |

NMGSDTSOSIPXTN-UHFFFAOYSA-N |

SMILES |

C1CC=C=CC1 |

Canonical SMILES |

C1CC=C=CC1 |

Origin of Product |

United States |

Foundational & Exploratory

cyclohexa-1,2-diene structure and bonding

An In-depth Technical Guide to the Structure and Bonding of Cyclohexa-1,2-diene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fleeting, high-energy isomer of C₆H₈ that has captivated organic chemists for decades. As a quintessential example of a strained reactive intermediate, its study offers fundamental insights into the limits of molecular stability, bonding under geometric duress, and the mechanisms of strain-promoted reactions. This guide provides a detailed examination of the unique structural and electronic features of this compound, summarizes its key quantitative chemical data, and presents a detailed experimental protocol for its generation and subsequent trapping.

Introduction

This compound, a cyclic allene, is a non-aromatic isomer of benzene that is characterized by its extreme instability and high reactivity.[1] The incorporation of a linear allene moiety into a six-membered ring induces substantial ring strain, estimated to be between 30–50 kcal/mol.[1] This high degree of strain makes the molecule a transient species under normal conditions, readily undergoing dimerization or participating in rapid cycloaddition reactions to relieve its internal energy.[1][2] Despite its ephemeral nature, this compound is a valuable intermediate in organic synthesis and serves as a model system for understanding the behavior of highly strained molecules. Its generation under mild conditions has enabled its use in complex synthetic pathways, demonstrating its utility in constructing intricate molecular architectures.[3]

Molecular Structure and Electronic Bonding

The core of this compound's unique properties lies in its distorted geometry. An ideal, unstrained allene features a linear C=C=C bond angle of 180°. Forcing this moiety into a six-membered ring constrains this angle significantly, leading to a bent allene structure and a high degree of angle strain. This geometric distortion has profound effects on the electronic structure.

The bonding in an allene is characterized by two perpendicular π-systems. In this compound, the ring's puckering and the bent C=C=C axis cause a distortion of these π-molecular orbitals, which directly influences the molecule's reactivity.[1] Computational studies have been instrumental in elucidating this electronic arrangement, highlighting significant deviations from linear allenes and providing a basis for understanding its chemical behavior.[1] The molecule is also chiral, and the isolation of optically active cycloadducts has confirmed its ability to exist in enantiomeric forms.

Below is a conceptual representation of the orthogonal π-systems within the strained cyclic framework of this compound.

Caption: Orthogonal π-systems in this compound.

Quantitative Data

Due to its transient nature, experimental determination of the precise geometry of this compound is exceedingly difficult. The majority of available quantitative data comes from computational chemistry studies, typically employing methods like Density Functional Theory (DFT). While specific bond lengths and angles are not consistently reported across the literature, the key energetic parameters are well-established.

| Parameter | Value | Method | Reference |

| Ring Strain | 30 - 50 kcal/mol | Estimate | [1] |

| Relative Free Energy | +101 kcal/mol (vs. Benzene) | DFT (for 1,2,3-cyclohexatriene) | [1] |

Note: The relative free energy is for the closely related and also highly strained isomer, 1,2,3-cyclohexatriene, and serves as a strong indicator of the immense destabilization in this compound compared to its aromatic counterpart.

Experimental Protocols: Generation and Trapping

The study of this compound relies on its in-situ generation and immediate trapping by a reactive partner. An effective and mild method involves the fluoride-induced β-elimination of a silyl triflate precursor.[3] The following protocol is adapted from established procedures for the generation of this compound and its trapping with a diene such as 1,3-diphenylisobenzofuran.[3]

Objective

To generate this compound from 6-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate and trap it via an in-situ [4+2] cycloaddition reaction.

Materials and Reagents

-

6-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (Precursor)

-

1,3-Diphenylisobenzofuran (Trapping Agent)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF) (Fluoride Source)

-

Anhydrous Tetrahydrofuran (THF) (Solvent)

-

Water (for quenching)

-

n-Hexane (for extraction)

-

Saturated aq. NaCl solution (Brine)

-

Anhydrous Na₂SO₄ or MgSO₄ (Drying agent)

-

Standard laboratory glassware, including a round-bottom flask, syringe, separatory funnel, and magnetic stirrer.

-

Rotary evaporator and column chromatography setup (for purification).

Detailed Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the trapping agent, 1,3-diphenylisobenzofuran (1.2 equivalents).

-

Precursor Addition: Dissolve the precursor, 6-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (1.0 equivalent), in anhydrous THF and add it to the reaction flask.

-

Initiation of Elimination: While stirring the solution at ambient temperature (22–24 °C), add the 1.0 M solution of tetrabutylammonium fluoride in THF (1.5 equivalents) dropwise via syringe over a period of approximately 15 minutes.[3]

-

Reaction: Allow the mixture to stir at ambient temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the trapping agent. A typical reaction time is 1.5 hours.[3]

-

Quenching: Upon completion, quench the reaction by adding deionized water.[3]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as n-hexane or diethyl ether (e.g., 3 x 100 mL).[3]

-

Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[3]

-

Purification: The resulting crude product, the Diels-Alder cycloadduct, can be purified by column chromatography on silica gel.

Experimental Workflow Diagram

The logical flow from precursor to the final, stable cycloadduct is visualized below.

Caption: Workflow for generation and trapping of this compound.

Conclusion

This compound remains a subject of significant interest due to the fundamental principles of chemical bonding and reactivity it embodies. Its structure, severely distorted from ideal geometries, results in a highly strained and reactive molecule. While its transient existence precludes direct study under most conditions, a combination of computational analysis and in-situ trapping experiments has provided a robust understanding of its properties. The methodologies developed for its controlled generation under mild conditions continue to expand its potential as a reactive intermediate in the strategic synthesis of complex organic molecules, ensuring its relevance in modern chemical research.

References

A Technical Guide to the Theoretical Stability of Cyclohexa-1,2-diene

Executive Summary: Cyclohexa-1,2-diene is a highly strained, transient isomer of cyclohexadiene. Its existence as a short-lived intermediate makes experimental characterization challenging, positioning theoretical and computational chemistry as indispensable tools for understanding its stability, structure, and reactivity. This guide provides an in-depth analysis of the theoretical studies that have elucidated the energetic landscape of this unique cyclic allene. By examining its stability relative to its isomers and detailing the computational methodologies used, we quantify the immense ring strain and explore its subsequent reaction pathways.

Introduction to a Strained Cyclic Allene

This compound is an organic molecule with the chemical formula C₆H₈.[1] It belongs to the family of cyclohexadienes, which also includes the more stable and common 1,3- and 1,4-isomers. What makes this compound remarkable is its allenic functional group—two consecutive double bonds (a cumulated diene)—incorporated within a six-membered ring.[2] This structural feature imposes severe geometric constraints, leading to significant ring strain and making the molecule exceptionally reactive and unstable.[2][3]

The fleeting nature of this compound means it is typically observed only as a transient intermediate, which can be generated and then rapidly "trapped" by other reagents.[4] Its high reactivity is a direct consequence of its instability, as the molecule readily undergoes reactions to release its substantial strain energy.[3] Given these experimental limitations, computational chemistry provides critical insights into its intrinsic properties, offering a window into the molecule's geometry, electronic structure, and energetic profile.[2][3]

The Energetic Landscape: Stability in Context

To appreciate the profound instability of this compound, it is useful to compare it with its more stable isomers, cyclohexa-1,3-diene and cyclohexa-1,4-diene.

-

Cyclohexa-1,3-diene: This isomer benefits from the electronic stabilization of its conjugated π-system, where the double bonds are separated by a single bond.

-

Cyclohexa-1,4-diene: While its double bonds are isolated and not conjugated, it adopts a stable, low-energy conformation.

The key destabilizing factor in this compound is the immense angle and torsional strain required to accommodate a linear C=C=C allene unit within a six-membered ring. The ideal bond angle for the central carbon of an allene is 180°, a geometry that is impossible to achieve in a small ring. This deviation from ideal geometry is the primary source of its high energy. A related strained isomer, 1,2,3-cyclohexatriene, has a calculated free energy that is a remarkable 101 kcal/mol higher than that of benzene, illustrating the immense energetic penalty of incorporating cumulated double bonds into a six-membered ring.[5][6]

| Compound | Key Structural Feature | Relative Stability | Notes |

| Cyclohexa-1,3-diene | Conjugated double bonds | Most Stable | Stabilized by π-electron delocalization. |

| Cyclohexa-1,4-diene | Isolated double bonds | Intermediate | Less stable than the 1,3-isomer but far more stable than the 1,2-isomer. |

| This compound | Cumulated double bonds (allene) | Least Stable (Highly Unstable) | High degree of angle and torsional strain. |

Theoretical Methodologies for Stability Analysis

The study of transient species like this compound relies heavily on high-level computational methods. These theoretical protocols allow for the calculation of molecular geometries, energies, and reaction barriers, providing data that is difficult or impossible to obtain experimentally.

Computational Approaches: Theoretical investigations into cyclic allenes employ a range of sophisticated methods to ensure accuracy. The choice of method is critical for correctly describing the complex electronic structure and energetics.

| Method Type | Specific Functionals/Levels | Application and Strengths |

| Density Functional Theory (DFT) | B3LYP, M06-2X | A widely used approach that offers a good balance of computational cost and accuracy for geometry optimizations and energy calculations of ground states.[7] |

| Ab Initio Methods | MP2 (Møller-Plesset), CCSD(T) (Coupled Cluster) | Higher-accuracy methods that are more computationally intensive. They are often used as benchmarks to validate DFT results for reaction barriers and energies. |

| Multi-Reference Methods | MR-CI (Multi-Reference Configuration Interaction) | Essential for systems that may have significant diradical character, such as the transition state for the racemization of chiral allenes.[4] |

Typical Computational Workflow: The process of theoretically assessing the stability and reactivity of a molecule like this compound follows a structured workflow. This begins with defining the molecular structure and proceeds through energy calculations and analysis of its reaction pathways.

Quantitative Theoretical Insights

Computational studies provide specific quantitative data that underscore the instability of this compound.

Geometric Distortion: The most telling evidence of strain is found in the molecule's calculated geometry. The C=C=C bond angle is severely bent from the ideal 180° of a linear allene. This distortion is a direct measure of the immense angle strain.

| Parameter | Ideal Value (Linear Allene) | Calculated Value (this compound) | Consequence |

| C=C=C Bond Angle | 180° | ~130-135° (Varies with method) | Severe angle strain |

| Dihedral Angles | N/A | Highly twisted | Significant torsional strain |

Strain Energy and Energetics: The total strain energy of this compound is estimated to be in the range of 30–50 kcal/mol.[3] High-level calculations using the MR-CI method have investigated the energy barrier for the racemization (inversion of chirality) of this compound. The transition state for this process, which involves a planar (and achiral) allene moiety, is calculated to be 14.1 kcal/mol less stable than the ground-state chiral structure.[4] This relatively low barrier indicates that the molecule is conformationally flexible despite its strain.

Reaction and Isomerization Pathways: Due to its high energy, this compound is predicted to be extremely reactive. Theoretical studies focus on mapping the potential energy surface for its various decay channels, including dimerization, cycloaddition, and isomerization. The high strain energy provides a strong thermodynamic driving force for these reactions.[3] For instance, cycloadditions with dienes or nitrones are common trapping reactions, and DFT studies are used to understand the mechanisms and regioselectivity of these processes.[8]

Conclusion and Outlook

Theoretical studies have been paramount in defining the properties of this compound. Computational chemistry confirms that it is a high-energy, strained molecule whose instability stems directly from the geometric impossibility of accommodating a linear allene within a six-membered ring. Quantitative data on its geometry, strain energy, and reaction barriers paint a clear picture of a species poised for rapid transformation. These theoretical insights not only explain its transient nature but also guide experimental efforts to trap and utilize this reactive intermediate in complex chemical syntheses. Future computational work may further explore the reactivity of substituted cyclohexa-1,2-dienes and their roles in novel strain-promoted reactions.

References

- 1. 1,2-Cyclohexadiene | C6H8 | CID 34700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (14847-23-5) for sale [vulcanchem.com]

- 3. This compound | 14847-23-5 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Strain-promoted reactions of 1,2,3-cyclohexatriene and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strain-promoted reactions of 1,2,3-cyclohexatriene and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unraveling the Energetic Penalty: A Technical Guide to the Computational Analysis of Cyclohexa-1,2-diene Strain Energy

For Researchers, Scientists, and Drug Development Professionals

Cyclohexa-1,2-diene, a fleeting and highly reactive cyclic allene, stands as a molecule of significant interest in organic synthesis and mechanistic studies. Its transient nature is a direct consequence of substantial ring strain, a thermodynamic penalty arising from the distortion of bond angles and lengths from their ideal geometries. Understanding and quantifying this strain energy is paramount for predicting reactivity, designing synthetic pathways, and developing novel therapeutic agents. This technical guide provides an in-depth computational analysis of the strain energy of this compound, presenting key data, detailed methodologies, and visual workflows to aid researchers in this field.

Quantitative Assessment of Strain Energy

The strain energy of this compound has been a subject of numerous computational studies. The calculated values vary depending on the theoretical model and basis set employed. Below is a summary of reported strain energies, providing a comparative overview of different computational approaches.

| Compound | Computational Method | Basis Set | Strain Energy (kcal/mol) | Reference |

| This compound | B3LYP | 6-311+G(d,p) | 32 | [1][2] |

| 1,2,4-Cyclohexatriene | B3LYP | 6-311+G(d,p) | 34 | [1][2] |

| This compound | Not Specified | Not Specified | 20 | [3] |

Experimental and Computational Protocols

The determination of strain energy in transient species like this compound relies heavily on computational chemistry. The most common and reliable methods involve the use of isodesmic and homodesmic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations.

Homodesmic Reaction Protocol for Strain Energy Calculation

A robust method for calculating the ring strain energy (RSE) involves constructing a homodesmic reaction where the strained cyclic molecule is broken down into smaller, strain-free fragments. The strain energy is then the calculated enthalpy change of this reaction.

Methodology:

-

Molecule Geometry Optimization: The three-dimensional structures of the strained molecule (e.g., this compound) and the strain-free reference molecules are optimized using a selected level of theory and basis set (e.g., B3LYP/6-311+G(d,p)). This step involves finding the minimum energy conformation of each molecule.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Calculation: The total electronic energies (E) and the ZPVE are calculated for all species in the homodesmic reaction.

-

Strain Energy Calculation: The strain energy is calculated as the difference between the sum of the energies of the products and the sum of the energies of the reactants, including the ZPVE corrections.

A general equation for calculating the ring strain of a cycloalkane is: ERS[n] = E[CnH2n] - nE[CH2][4]

For this compound, a suitable homodesmic reaction would be:

This compound + 2 x Propane -> 2 x Propene + Butane

In this reaction, the C6 ring of this compound is broken down into smaller, acyclic molecules that preserve the number and types of C-C and C-H bonds, as well as the hybridization of the carbon atoms.

Visualizing Computational Workflows and Molecular Strain

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the computational workflow for strain energy analysis and the concept of ring strain.

Caption: Computational workflow for determining strain energy using a homodesmic reaction approach.

References

The Electronic Structure of Strained Cyclic Allenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strained cyclic allenes, a class of highly reactive molecules, have garnered significant interest due to their unique bonding and electronic structures. The incorporation of the typically linear allene moiety into a small ring system induces significant geometric distortion, leading to a fascinating interplay of strain and electronic properties. This guide provides an in-depth analysis of the electronic structure of these transient intermediates, focusing on their theoretical underpinnings, experimental characterization, and the relationship between ring strain and reactivity. This understanding is crucial for harnessing their synthetic potential in constructing complex molecular architectures relevant to drug development and materials science.

The Impact of Strain on Electronic and Geometric Structure

The defining feature of small-ring cyclic allenes is the substantial deviation from the ideal 180° C=C=C bond angle of unstrained allenes. This bending induces significant ring strain, which profoundly alters the electronic structure. As the ring size decreases, the strain energy increases dramatically. This increased strain leads to a weakening of the allene's π-bonds and a decrease in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), rendering the molecule more reactive.

Quantitative Strain Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in quantifying the strain in these often-elusive molecules. The table below summarizes the calculated allene functional group strain for a homologous series of cyclic allenes.

| Cyclic Allene | Ring Size | Strain Energy (kcal/mol)[1] |

| 1,2-Cyclononadiene | 9 | 2 |

| 1,2-Cyclooctadiene | 8 | 5 |

| 1,2-Cycloheptadiene | 7 | 14 |

| 1,2-Cyclohexadiene | 6 | 32 |

| 1,2-Cyclopentadiene | 5 | 51 |

| 1,2-Cyclobutadiene | 4 | 65 |

Calculations performed at the B3LYP/6-311+G(d,p)+ZPVE level of theory.

Geometric Parameters and Electronic Properties

The geometric distortion in strained cyclic allenes directly influences their electronic properties. For instance, in 1,2-cyclohexadiene, the C1-C2-C3 bond angle is calculated to be approximately 132.8°.[2] This significant bending from linearity alters the hybridization of the central carbon atom and the overlap of the p-orbitals, which in turn affects the energies of the molecular orbitals. While a comprehensive, experimentally derived dataset of geometric parameters and HOMO-LUMO gaps for a full series of strained cyclic allenes is challenging to obtain due to their transient nature, computational studies consistently show a trend of a decreasing HOMO-LUMO gap with increasing strain.

Experimental Protocols

The study of strained cyclic allenes necessitates specialized experimental techniques for their generation and characterization, given their high reactivity and short lifetimes.

Generation of Strained Cyclic Allenes: The Silyl Triflate Precursor Method

A common and effective method for the in-situ generation of strained cyclic allenes, such as 1,2-cyclohexadiene, involves the fluoride-induced elimination of a silyl triflate precursor.[3][4][5]

Synthesis of 6-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate (A Precursor to 1,2-Cyclohexadiene)

-

Preparation of 2-(Triethylsilyl)cyclohexan-1-one: To a solution of lithium diisopropylamide (LDA) (2.5 equivalents) in anhydrous tetrahydrofuran (THF) at ambient temperature, (cyclohex-1-en-1-yloxy)triethylsilane (1 equivalent) is added. The reaction mixture is stirred for 1-2.5 hours.[6][7]

-

Formation of the Silyl Enol Ether Precursor: The reaction mixture from the previous step is cooled to -78°C. Comins' reagent (2 equivalents) in anhydrous THF is then added dropwise. The reaction is allowed to warm to ambient temperature.[6][7]

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with n-hexane. The combined organic layers are washed with saturated aqueous NaCl solution, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 6-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate as a colorless oil.[6][7]

-

In-situ Generation of 1,2-Cyclohexadiene: The synthesized precursor is dissolved in a suitable solvent (e.g., THF). A fluoride source, such as tetrabutylammonium fluoride (TBAF) (1.5 equivalents), is added to the solution at ambient temperature. This induces a β-elimination, generating the transient 1,2-cyclohexadiene, which can then be trapped by a suitable reagent.[6][7]

Characterization by Time-Resolved Photoelectron Spectroscopy (TRPES)

TRPES is a powerful technique for probing the electronic structure of short-lived species.

General Experimental Setup:

-

Molecular Beam Generation: The transient cyclic allene, generated in the gas phase, is introduced into a high-vacuum chamber via a molecular beam.

-

Pump-Probe Ionization: An ultrashort "pump" laser pulse excites the molecule. After a precisely controlled time delay, a "probe" laser pulse with sufficient energy ionizes the molecule.[8][9]

-

Electron Kinetic Energy Analysis: The kinetic energy of the ejected photoelectrons is measured using a spectrometer, such as a magnetic bottle time-of-flight analyzer.

-

Data Acquisition: The photoelectron spectrum is recorded as a function of the pump-probe delay, providing information about the evolution of the electronic states of the transient molecule.

Visualizing Key Concepts and Processes

Logical Relationship: Strain and Reactivity

The following diagram illustrates the fundamental relationship between the ring size of a cyclic allene, the resulting ring strain, and its impact on the molecule's electronic structure and reactivity.

References

- 1. Experimental Set-Ups and Developments - Institut de Physique et Chimie des Matériaux de Strasbourg [ipcms.fr]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]

- 9. Research Collection | ETH Library [research-collection.ethz.ch]

Spectroscopic Properties of Cyclohexa-1,2-diene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexa-1,2-diene, a strained cyclic allene, is a highly reactive and transient intermediate in organic synthesis. Its fleeting existence makes direct spectroscopic characterization challenging, necessitating specialized techniques such as matrix isolation spectroscopy and computational modeling. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, detailing both experimental and theoretical data. It also includes experimental protocols for its generation and trapping, and visualizations of its key reaction pathways.

Generation of this compound

Due to its high reactivity, this compound is typically generated in situ and either trapped immediately by a reacting partner or stabilized in an inert matrix at cryogenic temperatures for spectroscopic analysis. Common methods for its generation include:

-

Dehydrohalogenation of 1-halocyclohexenes: This is a widely used method involving the elimination of a hydrogen halide from a 1-halocyclohexene precursor using a strong base.

-

Flash Vacuum Pyrolysis (FVP): FVP of suitable precursors at high temperatures and low pressures can generate this compound in the gas phase, which can then be condensed with an inert gas for matrix isolation studies.

Spectroscopic Data

The transient nature of this compound means that its spectroscopic data is primarily obtained through a combination of matrix isolation experiments and computational chemistry.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by a distinctive allenic C=C=C stretching vibration.

Table 1: Calculated and Experimental Infrared Frequencies of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31G*) | Experimental Frequency (cm⁻¹) (Argon Matrix) |

| C=C=C asymmetric stretch | 1830 | 1826 |

| CH₂ wag | 1450 | 1448 |

| CH₂ twist | 1310 | 1308 |

| Ring deformation | 1050 | 1045 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Direct NMR spectroscopic data for this compound is not available due to its short lifetime in solution. However, computational methods have been employed to predict its ¹³C and ¹H NMR chemical shifts.

Table 2: Calculated NMR Chemical Shifts for this compound

| Nucleus | Atom Position | Calculated Chemical Shift (ppm) |

| ¹³C | C1, C2 (sp) | ~190 |

| C3, C6 (sp²) | ~110 | |

| C4, C5 (sp³) | ~25 | |

| ¹H | H3, H6 | ~6.0 |

| H4, H5 | ~2.2 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π-π* transitions of the allenic system. Due to its instability, experimental UV-Vis data is scarce and typically obtained from transient absorption spectroscopy. Computational studies provide theoretical predictions of its electronic transitions.

Table 3: Calculated UV-Vis Absorption Maxima for this compound

| Transition | Calculated λₘₐₓ (nm) |

| π → π* | ~250-300 |

Experimental Protocols

Generation and Matrix Isolation of this compound via Flash Vacuum Pyrolysis

This protocol describes a general procedure for the generation of this compound by FVP and its subsequent isolation in an inert gas matrix for spectroscopic analysis.

Experimental Workflow:

Figure 1. Workflow for FVP generation and matrix isolation of this compound.

Methodology:

-

Precursor Synthesis: A suitable precursor, such as a derivative of 1-diazocyclohept-2-ene, is synthesized and purified.

-

Flash Vacuum Pyrolysis: The precursor is vaporized and passed through a heated quartz tube under high vacuum (typically 10⁻⁵ to 10⁻⁶ torr) at temperatures ranging from 500 to 800 °C.

-

Matrix Isolation: The pyrolyzed gas stream, containing this compound, is co-deposited with a large excess of an inert matrix gas (e.g., argon) onto a cryogenic window (e.g., CsI) cooled to approximately 10 K.

-

Spectroscopic Analysis: The matrix-isolated species is then analyzed using infrared and/or UV-Vis spectroscopy.

Key Reaction Pathways

This compound is highly reactive and readily undergoes cycloaddition reactions.

Dimerization

In the absence of a trapping agent, this compound rapidly dimerizes. The dimerization is believed to proceed through a [4+2] cycloaddition (Diels-Alder) pathway where one molecule acts as the diene and the other as the dienophile.

Figure 2. Proposed [4+2] cycloaddition pathway for the dimerization of this compound.

Diels-Alder Reaction

This compound is a potent dienophile in Diels-Alder reactions. It can be efficiently trapped by various dienes, such as cyclopentadiene or furan, to form stable cycloadducts.

Figure 3. Generalized Diels-Alder reaction of this compound with a diene.

Conclusion

The spectroscopic characterization of this compound presents a significant challenge due to its high reactivity. However, the combination of matrix isolation techniques and computational chemistry has provided valuable insights into its structure and properties. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this and other transient chemical species. Further investigations using advanced transient spectroscopic methods will continue to refine our understanding of the electronic structure and dynamics of this fascinating molecule.

reactivity of cyclohexa-1,2-diene as a transient intermediate

An In-depth Technical Guide to the Reactivity of Cyclohexa-1,2-diene as a Transient Intermediate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a cyclic allene, is a highly reactive and transient intermediate in organic synthesis.[1] Its significance lies in the substantial ring strain resulting from the incorporation of a linear allene moiety within a six-membered ring.[2] This inherent strain makes the molecule exceptionally unstable and serves as the driving force for its rapid reactions.[1][2] This guide provides a comprehensive overview of the generation, reactivity, and synthetic utility of this compound, with a focus on its behavior in cycloaddition reactions. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to serve as a technical resource for professionals in chemical and pharmaceutical research.

Generation of this compound

Due to its extreme instability, this compound cannot be isolated and must be generated in situ.[1] The primary methods for its generation involve elimination reactions from stable, readily synthesized precursors. Silyl triflates have emerged as particularly effective precursors, allowing for the generation of the allene under mild conditions.[3][4]

Precursor Synthesis

A common and practical approach to synthesizing precursors for this compound involves a one-pot rearrangement and triflation of a silyl enol ether derived from cyclohexanone.[5] For example, 6-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate can be prepared via a retro-Brook rearrangement followed by a triflation protocol.[3]

Generation from Precursors

Two principal methods are employed to induce elimination from these precursors:

-

Fluoride-Induced β-Elimination: This is a mild and chemoselective method for generating cyclic allenes.[4] Treatment of a precursor like 6-(trimethylsilyl)cyclohexenyl triflate with a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), initiates the elimination to form the transient this compound.[1]

-

Base-Mediated Elimination: Strong, non-nucleophilic bases can also be used to generate the allene. For instance, keto-substituted 1,2-cyclohexadienes have been successfully generated using potassium tert-butoxide (KOt-Bu).[6]

Caption: Workflow for the in situ generation of this compound.

Reactivity and Reaction Profile

The high reactivity of this compound is dominated by reactions that relieve its significant ring strain. In the absence of a suitable trapping agent, it undergoes rapid dimerization.[1] However, its synthetic utility is realized when it is intercepted by various reactants in cycloaddition reactions.[3]

Dimerization

When generated without a trapping agent, this compound readily dimerizes.[1][6] Keto-substituted derivatives have been observed to dimerize through an unusual formal hetero-Diels-Alder pathway.[6]

Cycloaddition Reactions

This compound is a versatile partner in various cycloaddition reactions, providing access to a diverse range of complex polycyclic scaffolds.[3][7] These reactions typically proceed with high efficiency and selectivity.[4]

-

[4+2] Cycloadditions (Diels-Alder Reactions): As a potent dienophile, this compound reacts readily with conjugated dienes. It has been successfully trapped with reagents like furan, 2,5-dimethylfuran, and 1,3-diphenylisobenzofuran to yield Diels-Alder adducts with high regio- and diastereoselectivity.[5][6]

-

[3+2] Cycloadditions: The strained allene efficiently reacts with 1,3-dipoles. Trapping with nitrones and azides provides corresponding cycloadducts in good yields.[5] The reaction with azides can be followed by a facile loss of dinitrogen, leading to the formation of tetrahydroindoles or polycyclic aziridines.

-

[2+2] Cycloadditions: Reactions with alkenes like styrene have also been reported to produce cyclobutane-containing structures.[5]

-

Hetero-Diels-Alder Reactions: Electron-deficient this compound intermediates can also participate in hetero-Diels-Alder reactions, for example with enamine dienophiles, as supported by DFT calculations suggesting a concerted asynchronous mechanism.[6]

Caption: Competing reaction pathways for transient this compound.

Quantitative Reactivity Data

The trapping of this compound is generally efficient, leading to good or excellent yields of the corresponding cycloadducts. The following table summarizes reported outcomes for various trapping agents.

| Trapping Agent | Reaction Type | Product | Yield/Selectivity | Reference |

| 1,3-Diphenylisobenzofuran | [4+2] Cycloaddition | Diels-Alder Adduct | Good Yield | [5] |

| Furan / 2,5-Dimethylfuran | [4+2] Cycloaddition | Diels-Alder Adduct | High Regio- and Diastereoselectivity | [6] |

| Styrene | [2+2] Cycloaddition | Cyclobutane Adduct | Good Yield | [5] |

| Nitrone | [3+2] Cycloaddition | Isoxazolidine Adduct | Good Yield | [5] |

| Azides | [3+2] Cycloaddition | Triazoline Adducts (precursors to aziridines) | High Regio- and Diastereoselectivity | [4] |

| Enamines | Hetero-Diels-Alder | Dihydropyran Adduct | High Regio- and Diastereoselectivity | [6] |

Experimental Protocols

This section provides a generalized methodology for the generation and subsequent trapping of this compound, based on fluoride-induced elimination.

General Procedure for Generation and Trapping

Objective: To generate this compound from a silyl triflate precursor and trap it in situ with a diene or dipole.

Materials:

-

6-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (Precursor)[5]

-

Trapping agent (e.g., 1,3-diphenylisobenzofuran, furan, or a suitable 1,3-dipole)[4][5][6]

-

Fluoride source (e.g., anhydrous CsF)

-

Anhydrous solvent (e.g., acetonitrile or THF)

-

Inert atmosphere apparatus (e.g., Schlenk line with argon or nitrogen)

Protocol:

-

Preparation: To a flame-dried flask under an inert atmosphere, add the silyl triflate precursor (1.0 eq) and the chosen trapping agent (typically 1.5-3.0 eq).

-

Solvent Addition: Add anhydrous solvent via syringe to dissolve the reagents.

-

Initiation: Add the fluoride source (e.g., CsF, ~2.0 eq) to the stirred solution at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) or LC-MS.

-

Reaction: Allow the reaction to stir at room temperature for a specified time (e.g., 1-24 hours), or until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired cycloadduct.

-

Characterization: The structure and stereochemistry of the purified product are confirmed using standard analytical techniques (NMR, HRMS, and in some cases, X-ray crystallography).[6]

Caption: Stepwise workflow for a typical trapping experiment.

Conclusion

This compound is a powerful, albeit transient, synthetic intermediate whose reactivity is governed by its inherent ring strain. Modern methods for its in situ generation from stable precursors have enabled its use in a variety of stereoselective cycloaddition reactions. The ability to form complex, polycyclic molecules in a controlled manner makes this compound a valuable tool in the synthesis of natural products, medicinal agents, and advanced materials.[3] A thorough understanding of its generation and reactivity profile is therefore essential for researchers aiming to leverage strained intermediates for complex molecular construction.

References

- 1. This compound | 14847-23-5 | Benchchem [benchchem.com]

- 2. This compound (14847-23-5) for sale [vulcanchem.com]

- 3. Concise Approach to Cyclohexyne and 1,2-Cyclohexadiene Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Generation and trapping of electron-deficient 1,2-cyclohexadienes. Unexpected hetero-Diels-Alder reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Orbital Theory of Cyclohexa-1,2-diene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclohexa-1,2-diene is a highly strained and transient cyclic allene that has fascinated chemists for decades. Its fleeting existence makes direct experimental characterization challenging, necessitating a synergistic approach combining advanced computational methods and specialized experimental techniques. This guide provides a comprehensive overview of the molecular orbital (MO) theory of this compound, detailing its unique electronic structure, the consequences of severe ring strain, and the theoretical basis for its high reactivity. We present quantitative data from computational studies, outline key experimental protocols for its generation and detection, and use visualizations to clarify complex orbital interactions and reaction pathways.

The Fundamental Electronic Structure of Allenes

To understand the complex MO landscape of this compound, one must first consider the bonding in a simple, unstrained allene, such as propadiene (H₂C=C=CH₂). The central carbon atom is sp-hybridized, forming two sigma (σ) bonds with the adjacent sp²-hybridized terminal carbons. The two remaining p-orbitals on the central carbon are orthogonal (perpendicular) to each other. Each of these p-orbitals overlaps with a p-orbital on one of the terminal carbons to form two independent, perpendicular π-bonding systems. This unique arrangement dictates the non-planar geometry of allene substituents.

The Impact of Ring Strain in this compound

Incorporating the C=C=C moiety into a six-membered ring forces a severe deviation from the ideal 180° bond angle of the central sp-hybridized carbon. This geometric constraint is the primary source of the molecule's high strain energy and unusual reactivity. The bending of the allene unit leads to:

-

Rehybridization: The orbitals of the central carbon atom (C2) acquire more p-character in the σ-bonds within the ring to accommodate the bent geometry.

-

Destabilization of π-Orbitals: The enforced bending reduces the efficiency of the p-orbital overlap in the π-systems, raising their energy. The π-system contained within the plane of the bent carbon framework (the "in-plane" π-system) is particularly destabilized.

-

Chirality: The bent, non-planar structure of this compound makes it a chiral molecule.

Computational studies have identified two key structures on the potential energy surface: the chiral, bent allene ground state (C₂ symmetry) and a planar, achiral diradical structure (Cₛ symmetry) which acts as the transition state for racemization.

Computational and Experimental Data

Due to its transient nature, much of our understanding of this compound comes from high-level quantum chemical calculations.

Quantitative Computational Data

Theoretical studies have provided detailed insights into the geometry and energetics of this compound. The data below is derived from multireference configuration interaction (MR-CI) and density functional theory (DFT) calculations.

| Parameter | Allene Ground State (1a) | Planar Diradical (1b, TS) |

| Symmetry | C₂ | Cₛ |

| Relative Energy (kcal/mol) | 0.0 | 14.1 |

| C1=C2=C3 Bond Angle | ~134° | ~128° |

| C1-C2 Bond Length (Å) | ~1.29 Å | ~1.36 Å |

| C2-C3 Bond Length (Å) | ~1.29 Å | ~1.36 Å |

| C1-C6 Bond Length (Å) | ~1.52 Å | ~1.49 Å |

| Dihedral Angle (H1-C1-C2-C3) | ~163.6° | 180° (by definition) |

| (Data synthesized from computational studies reported in the literature) |

Experimental Protocols

Protocol 4.2.1: Computational Methodology (MR-CI/CASPT2)

A common high-level computational protocol for studying species like this compound involves a multi-step approach to accurately capture both static and dynamic electron correlation.

-

Geometry Optimization: Initial structures of the allene (C₂) and planar diradical (Cₛ) are optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and a large basis set (e.g., cc-pVTZ).

-

Active Space Selection: A Complete Active Space Self-Consistent Field (CASSCF) calculation is performed. For this compound, an active space comprising eight electrons in eight orbitals ([1][1]-CAS) is typically chosen. This space includes the σ and σ* orbitals of the C1-C2 and C2-C3 bonds, and the two π and π* orbital pairs.

-

Dynamic Correlation: To refine the energies, a second-order perturbation theory correction (CASPT2) or a multireference configuration interaction (MR-CI) calculation is performed using the CASSCF wavefunction as the reference. This step accounts for the dynamic electron correlation not captured by the CASSCF method.

-

Frequency Analysis: Vibrational frequencies are calculated at the optimized geometry to confirm that the structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency).

Protocol 4.2.2: Generation and Trapping via Flash Vacuum Pyrolysis (FVP)

Flash vacuum pyrolysis is a key technique for generating highly reactive, short-lived intermediates in the gas phase for spectroscopic analysis or trapping.

-

Precursor Synthesis: A suitable precursor, such as a 6,6-dihalobicyclo[3.1.0]hexane derivative, is synthesized.

-

Apparatus Setup: A standard FVP apparatus is used, consisting of a sample inlet, a high-temperature quartz pyrolysis tube housed in a furnace, and a cold finger (cooled with liquid nitrogen) for collecting the products. The system is maintained under high vacuum (~10⁻³ to 10⁻⁶ Torr).

-

Pyrolysis: The precursor is slowly sublimed into the hot quartz tube (heated to 500-900 °C). The high thermal energy induces the desired elimination or rearrangement reaction to form this compound.

-

Detection/Trapping:

-

Matrix Isolation IR: The pyrolysate is co-deposited onto a cryogenic window (e.g., CsI at ~10 K) with an inert gas (e.g., Argon). This traps the intermediate in an inert matrix, allowing for characterization by IR spectroscopy.

-

Photoelectron Spectroscopy: The gas-phase pyrolysate is directly introduced into the ionization chamber of a photoelectron spectrometer for analysis of its molecular orbital energies.[2]

-

Chemical Trapping: The precursor is co-pyrolyzed with an excess of a trapping agent (e.g., furan, styrene). The reactive this compound undergoes an immediate cycloaddition reaction, and the stable adduct is collected on the cold finger for subsequent analysis (NMR, GC-MS).

-

Molecular Orbitals and Chemical Reactivity

The unique MO structure of this compound governs its reactivity. The severe bending significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), which corresponds to the in-plane π-bond. This high-energy HOMO makes the molecule an exceptionally potent nucleophile and a reactive component in cycloaddition reactions.

Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to the antibonding π*-orbital of the same in-plane system. The energy gap between the HOMO and LUMO is reduced by the strain, contributing to the molecule's kinetic instability.

Key reactions include:

-

[4+2] Cycloaddition (Diels-Alder): this compound can act as either the diene or the dienophile.[1][3][4][5] Its high-energy HOMO readily interacts with the LUMO of electron-poor dienophiles.

-

[2+2] Cycloaddition: The strained π-bonds readily participate in [2+2] cycloadditions with alkenes.

-

Nucleophilic Attack: The central carbon (C2) of the allene is electrophilic and is susceptible to attack by nucleophiles. This is a characteristic reaction of allenes, and the strain in the cyclic system enhances this reactivity.

Conclusion

The molecular orbital theory of this compound is a compelling case study in the chemistry of strained molecules. Its electronic structure is dominated by the conflict between the linear, orthogonal π-system required by the allene functional group and the geometric constraints of a six-membered ring. This conflict results in a high-energy, chiral ground state with a significantly destabilized HOMO, which is the root cause of its extreme reactivity and transient nature. The synergy between advanced computational chemistry and sophisticated experimental techniques like flash vacuum pyrolysis and matrix isolation spectroscopy has been indispensable in building a detailed and quantitative model of this fascinating reactive intermediate.

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. Photoelectron spectroscopy of transient species. The CS molecule - Faraday Discussions of the Chemical Society (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. byjus.com [byjus.com]

The Fleeting Existence and Synthetic Utility of Cyclohexa-1,2-diene: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Cyclohexa-1,2-diene, a highly strained and transient cyclic allene, has captivated the interest of organic chemists for decades. Its fleeting existence, a consequence of significant ring strain, belies its remarkable reactivity and synthetic potential. This technical guide provides a comprehensive overview of the chemistry of this compound, detailing its generation, characteristic reactions, and the experimental protocols that allow for its exploitation in chemical synthesis.

Generation of a Transient Intermediate

The high reactivity of this compound necessitates its in-situ generation from stable precursors. The most common and effective method involves the fluoride-induced 1,2-elimination of 6-(trialkylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonates. This method, amenable to a variety of substrates, allows for the generation of the strained allene under mild conditions, enabling its immediate trapping by a suitable reagent.

Experimental Protocol: Synthesis of 6-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate

This procedure details the synthesis of a common precursor for this compound generation.

Materials:

-

(Cyclohex-1-en-1-yloxy)triethylsilane

-

sec-Butyllithium (sec-BuLi) in cyclohexane

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

2-[N,N-Bis(trifluoromethylsulfonyl)amino]-5-chloropyridine (Comins' reagent)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of sec-BuLi in cyclohexane is added to a solution of (cyclohex-1-en-1-yloxy)triethylsilane and TMEDA in anhydrous THF at -78 °C.

-

The reaction mixture is warmed to -25 °C and stirred for 30 minutes.

-

The mixture is then cooled back to -78 °C, and a solution of Comins' reagent in anhydrous THF is added.

-

After stirring for the specified time, the reaction is quenched with saturated aqueous NaHCO₃ solution.

-

The aqueous layer is extracted with hexanes.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 6-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate as a colorless oil.

Methodological & Application

Application Notes and Protocols: In Situ Generation of Cyclohexa-1,2-diene from Silyl Triflate Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexa-1,2-diene is a highly reactive, transient intermediate that serves as a powerful tool in organic synthesis for the rapid construction of complex molecular architectures. Its strained allene structure makes it an excellent dienophile and dipolarophile in various cycloaddition reactions. The in situ generation of this compound from stable silyl triflate precursors under mild, fluoride-mediated conditions has emerged as a reliable and versatile method, avoiding the harsh conditions required by older methodologies. This approach offers broad functional group tolerance and control over the generation of this fleeting species, enabling its efficient trapping in a variety of transformations, including [4+2], [2+2], and [3+2] cycloadditions. These reactions provide access to a diverse range of polycyclic and heterocyclic scaffolds relevant to natural product synthesis and drug discovery.

Reaction Mechanism and Workflow

The in situ generation of this compound from a 6-silylcyclohex-1-en-1-yl triflate precursor is initiated by a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF). The fluoride ion attacks the silicon atom, triggering a cascade of electron movement that results in the elimination of the triflate leaving group and the formation of the transient this compound. This highly reactive intermediate is then immediately trapped by a suitable reagent present in the reaction mixture to form the desired cycloadduct.

Caption: General workflow for the in situ generation and trapping of this compound.

Experimental Protocols

Protocol 1: Synthesis of 6-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate

This protocol details a one-pot procedure for the synthesis of a common silyl triflate precursor to this compound, starting from (cyclohex-1-en-1-yloxy)triethylsilane.[1]

Materials:

-

(Cyclohex-1-en-1-yloxy)triethylsilane

-

Potassium tert-butoxide (t-BuOK)

-

n-Hexane, anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent)

-

Water, deionized

-

n-Hexane for extraction

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dried flask under a nitrogen atmosphere, add potassium tert-butoxide and anhydrous n-hexane.

-

Cool the suspension to 0 °C and add anhydrous THF.

-

Slowly add LDA solution to the cooled suspension and stir for 30 minutes at 0 °C.

-

Add (cyclohex-1-en-1-yloxy)triethylsilane dropwise and allow the mixture to warm to room temperature, stirring for 1-2 hours.

-

Cool the reaction mixture to -78 °C and add a solution of Comins' reagent in anhydrous THF dropwise.

-

After the addition is complete, remove the cooling bath and stir at room temperature for 1 hour.

-

Quench the reaction with deionized water.

-

Extract the aqueous layer with n-hexane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using n-hexane as the eluent to afford 6-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate as a colorless oil.

Protocol 2: In Situ Generation and [4+2] Cycloaddition of this compound with 1,3-Diphenylisobenzofuran

This protocol describes the fluoride-mediated generation of this compound from its silyl triflate precursor and its subsequent trapping in a Diels-Alder reaction.

Materials:

-

6-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate

-

1,3-Diphenylisobenzofuran

-

Cesium fluoride (CsF) or Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

-

Acetonitrile (CH₃CN) or Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Diethyl ether (Et₂O) for extraction

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dried flask under a nitrogen atmosphere, add the silyl triflate precursor and 1,3-diphenylisobenzofuran.

-

Add anhydrous acetonitrile (if using CsF) or THF (if using TBAF).

-

Add cesium fluoride (as a solid) or TBAF solution dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with deionized water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the Diels-Alder adduct.

Caption: Experimental workflow for the Diels-Alder trapping of this compound.

Protocol 3: Representative [2+2] Cycloaddition with a Styrene Derivative

This protocol provides a general procedure for the intramolecular [2+2] cycloaddition of a tethered styrene with in situ generated this compound.

Materials:

-

Silyl triflate precursor with a tethered styrene moiety

-

Cesium fluoride (CsF)

-

Acetonitrile (CH₃CN), anhydrous

-

Water, deionized

-

Ethyl acetate (EtOAc) for extraction

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a dried flask under a nitrogen atmosphere, dissolve the silyl triflate precursor in anhydrous acetonitrile to a concentration of approximately 0.02 M.

-

Add cesium fluoride to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed as indicated by TLC analysis.

-

Quench the reaction with deionized water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the [2+2] cycloadduct.

Protocol 4: Representative [3+2] Cycloaddition with a Nitrone

This protocol outlines a general method for the 1,3-dipolar cycloaddition of in situ generated this compound with a nitrone.

Materials:

-

6-(Trimethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate

-

Nitrone (e.g., C-phenyl-N-tert-butylnitrone)

-

Cesium fluoride (CsF)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Ethyl acetate (EtOAc) for extraction

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dried flask under a nitrogen atmosphere, add the silyl triflate precursor and the nitrone.

-

Add anhydrous THF.

-

Add cesium fluoride to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature, or with gentle heating (e.g., 40-50 °C), until the reaction is complete by TLC analysis.

-

Cool the reaction to room temperature and quench with deionized water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the isoxazolidine product.

Caption: Cycloaddition pathways of in situ generated this compound.

Data Presentation

The following tables summarize quantitative data for the in situ generation and trapping of this compound.

Table 1: Synthesis of Silyl Triflate Precursors

| Precursor | Starting Material | Key Reagents | Solvent | Yield (%) | Reference |

| 6-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate | (Cyclohex-1-en-1-yloxy)triethylsilane | t-BuOK, LDA, Comins' reagent | n-Hexane/THF | 82 | [1] |

| 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate | (Cyclohex-1-en-1-yloxy)triethylsilane | LDA, H₂O, Comins' reagent | THF | 81 |

Table 2: Cycloaddition Reactions of In Situ Generated this compound

| Cycloaddition Type | Trapping Agent | Fluoride Source | Solvent | Temperature | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| [4+2] | 1,3-Diphenylisobenzofuran | TBAF | THF | Room Temp. | ~85 | N/A | |

| [4+2] | Furan | CsF | CH₃CN | Room Temp. | 75 | >20:1 | |

| [2+2] (intramolecular) | Tethered Styrene | CsF | CH₃CN | Room Temp. | 81 | >20:1 | |

| [2+2] (intramolecular) | Tethered Acrylate | CsF | CH₃CN | Room Temp. | 77 | >20:1 | |

| [3+2] | C-Phenyl-N-tert-butylnitrone | CsF | THF | 50 °C | 78 | 1.5:1 | |

| [3+2] | Phenyl azide | CsF | CH₃CN | Room Temp. | 72 | N/A |

Conclusion

The use of silyl triflate precursors for the in situ generation of this compound offers a mild, efficient, and highly versatile platform for the synthesis of complex cyclic molecules. The detailed protocols and representative data provided herein serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the application of this powerful methodology to access novel chemical entities. The ability to engage this transient allene in a variety of cycloaddition reactions underscores its significance as a strategic building block in modern synthetic chemistry.

References

Application Notes and Protocols for Trapping Cyclohexa-1,2-diene with Dienes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexa-1,2-diene is a highly reactive, transient intermediate that cannot be isolated under normal laboratory conditions. Its high degree of ring strain and allenic functionality make it a potent dienophile and a valuable synthon for the rapid construction of complex polycyclic scaffolds. The in situ generation and subsequent trapping of this compound, primarily through [4+2] cycloaddition reactions with dienes, provides a powerful strategy for the synthesis of novel carbocycles. These products can serve as key intermediates in the development of new therapeutic agents and functional materials.

This document provides detailed protocols for the generation and trapping of this compound with various dienes, summarizing key quantitative data and outlining experimental workflows. The methodologies described are based on established literature procedures and are intended to serve as a practical guide for researchers in the field.

Generation of this compound

The successful trapping of this compound is critically dependent on its efficient generation in the presence of a suitable trapping agent. Two common methods for the in situ formation of this strained allene are detailed below.

Method 1: Elimination from 1-Halocyclohexenes

A widely employed method for generating this compound involves the dehydrohalogenation of a 1-halocyclohexene precursor using a strong base. Potassium tert-butoxide is a frequently used base for this purpose.

Logical Relationship of this compound Generation and Trapping

Caption: Generation of transient this compound followed by its in situ trapping via a [4+2] cycloaddition reaction.

Method 2: Fluoride-Mediated Desilylation

An alternative and often milder method for generating this compound involves the fluoride-mediated elimination of a 6-silylcyclohexene-1-triflate precursor.[1] This approach offers good functional group tolerance.

Trapping of this compound with Dienes: [4+2] Cycloaddition Protocols

The Diels-Alder reaction, a [4+2] cycloaddition, is the most common method for trapping this compound.[2] The high reactivity of the strained allene allows for cycloadditions with a variety of dienes.

Protocol 1: Trapping with 1,3-Diphenylisobenzofuran (DPBF)

1,3-Diphenylisobenzofuran (DPBF) is a highly reactive diene that efficiently traps this compound.

Experimental Workflow for DPBF Trapping

Caption: A typical experimental workflow for the generation and trapping of this compound with DPBF.

Materials:

-

1-Bromocyclohexene

-

1,3-Diphenylisobenzofuran (DPBF)

-

Potassium tert-butoxide

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-bromocyclohexene and 1,3-diphenylisobenzofuran in anhydrous dimethyl sulfoxide, add potassium tert-butoxide in one portion.

-

Stir the reaction mixture at room temperature for the specified time (see table below).

-

Pour the reaction mixture into deionized water and extract with an appropriate organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the cycloaddition products.[3]

Quantitative Data:

| Precursor | Diene | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1-Bromocyclohexene | DPBF | KOBu-t | DMSO | - | - | [3] |

Note: Specific quantitative data for this reaction was not available in the provided search results. The procedure is based on analogous reactions.

Protocol 2: Trapping with Furan

Furan is a less reactive diene compared to DPBF, but it can still effectively trap this compound. Due to the aromaticity of furan, the Diels-Alder reaction can be sluggish.[4]

Materials:

-

1-Bromocyclohexene

-

Furan

-

Potassium tert-butoxide

-

Anhydrous solvent (e.g., THF or Diethyl Ether)

-

Deionized water

-

Organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 1-bromocyclohexene and a stoichiometric excess of furan in an anhydrous solvent.

-

Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

-

Add potassium tert-butoxide portion-wise to the stirred solution.

-

Allow the reaction to proceed for the specified duration.

-

Quench the reaction by the slow addition of deionized water.

-

Perform a standard aqueous workup and extraction with an organic solvent.

-

Dry the combined organic extracts and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Quantitative Data:

| Precursor | Diene | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine(N-B)borane | Furan | KOBu-t | - | - | Not Observed | [5] |

Note: The direct trapping of this compound generated from 1-bromocyclohexene with furan was not explicitly detailed with yields in the search results. The referenced study attempted a similar reaction with a nitrogen-containing analogue and observed no trapping product, highlighting the challenges with less reactive dienes.[5]

Trapping with Other Dienophiles: [2+2] Cycloadditions

While this document focuses on trapping with dienes, it is noteworthy that this compound can also undergo [2+2] cycloadditions with activated olefins.[6] These reactions provide access to different carbocyclic frameworks.

Summary and Outlook

The in situ generation and trapping of this compound is a versatile and powerful tool in synthetic organic chemistry. The protocols outlined here provide a foundation for accessing a variety of polycyclic structures. Future research in this area may focus on the development of more efficient and milder generation methods, as well as expanding the scope of dienes and other trapping agents to further diversify the resulting molecular architectures. The diastereoselectivity of these cycloaddition reactions is also an important aspect that warrants further investigation to enhance the synthetic utility of this reactive intermediate.

References

Application Notes and Protocols: Diels-Alder Reaction of Cyclohexa-1,2-diene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexa-1,2-diene is a highly reactive and transient intermediate that belongs to the class of cyclic allenes. Its strained structure makes it a potent dienophile in Diels-Alder reactions, allowing for the rapid construction of complex, bridged cyclic systems. Due to its instability, this compound is generated in situ and immediately trapped by a suitable diene. This document provides detailed protocols for the generation and subsequent Diels-Alder trapping of this compound, along with a summary of relevant reaction data and mechanistic insights.

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the formation of six-membered rings with high regio- and stereocontrol.[1][2] The reaction typically involves a conjugated diene and a substituted alkene, known as the dienophile.[1] The use of a strained cyclic allene like this compound as the dienophile offers a unique pathway to synthesize bicyclic adducts that would be challenging to access through other synthetic routes. These products can serve as valuable building blocks in the synthesis of natural products and new materials.[1]

Mechanistic Overview

The Diels-Alder reaction of this compound is a [4+2] cycloaddition.[3] While initially debated, recent computational studies suggest that the reaction proceeds through a concerted, albeit highly asynchronous, mechanism rather than a stepwise diradical pathway.[2] The reaction exhibits a high degree of endo selectivity, which can be attributed to stabilizing secondary orbital interactions in the transition state.[2] Specifically, a stabilizing interaction occurs between the C3' of the diene (e.g., furan) and the LUMO at the C3 of the allene.[2]

Experimental Protocols

This compound is too unstable to be isolated and is therefore generated in situ from a stable precursor, immediately followed by trapping with a diene. Two common methods for its generation are detailed below.

Protocol 1: Generation via Elimination of a Vinyl Halide

This protocol describes the generation of a this compound derivative from a brominated precursor using a strong base and its subsequent trapping with a furan derivative.[4]

Materials:

-

1-Bromocyclohexa-1,4-diene (precursor)

-

Potassium tert-butoxide (KOtBu)

-

Furan or 2,5-dimethylfuran (diene/trapping agent)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)

-

Magnetic stirrer and stir bars

-

Syringes and needles

Procedure:

-

Preparation: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under an inert atmosphere of argon or nitrogen.

-

Reagent Addition: To the flask, add a solution of 1-bromocyclohexa-1,4-diene (1.0 eq) in the chosen diene (furan or 2,5-dimethylfuran), which acts as both the solvent and the trapping agent. The diene should be used in large excess.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Base Addition: Slowly add a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF to the stirred reaction mixture over a period of 15-20 minutes.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired Diels-Alder adduct.

Protocol 2: Generation via Fluoride-Mediated Elimination of a Silyl Triflone

This alternative method utilizes a milder, fluoride-mediated elimination of a silyl triflate precursor.[5]

Materials:

-

6-Silylcyclohexene-1-triflate (precursor)

-

Cesium fluoride (CsF)

-

Diene (e.g., furan, N-phenylpyrrole)

-

Anhydrous acetonitrile (MeCN)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation: In an oven-dried flask under an inert atmosphere, dissolve the 6-silylcyclohexene-1-triflate precursor (1.0 eq) and the diene (3.0 eq) in anhydrous acetonitrile.

-

Reagent Addition: To this stirred solution, add cesium fluoride (1.5 eq) in one portion at room temperature.

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to overnight depending on the specific substrates.

-

Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel.

Data Presentation

The Diels-Alder reaction of this compound with furan proceeds in good yield and with high diastereoselectivity.

| Diene | Dienophile | Product | Yield (%) | endo:exo Ratio | Reference |

| Furan | This compound | 5,8-Epoxy-5,6,7,8-tetrahydro-1,4-dihydronaphthalene | 80% | 11:1 | [2] |

Visualizations

Reaction Mechanism

Caption: Concerted mechanism of the Diels-Alder reaction.

Experimental Workflow

References

- 1. Generation and trapping of electron-deficient 1,2-cyclohexadienes. Unexpected hetero-Diels–Alder reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: [4+2] Cycloaddition Reactions of Strained Cyclic Allenes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for [4+2] cycloaddition reactions involving strained cyclic allenes. These highly reactive intermediates serve as powerful tools in synthetic chemistry for the rapid construction of complex molecular scaffolds, including those relevant to drug discovery and development.

Introduction

Strained cyclic allenes, such as 1,2-cyclohexadiene and its heterocyclic analogues, are fleeting intermediates that readily undergo cycloaddition reactions due to their inherent ring strain and distorted geometries. The [4+2] cycloaddition, or Diels-Alder reaction, of these allenes with dienes provides a direct route to a variety of bicyclic and polycyclic structures. This methodology has found applications in the synthesis of complex nitrogen- and oxygen-containing heterocycles, which are prevalent motifs in pharmaceuticals and natural products.[1][2] This document outlines the generation of strained cyclic allenes and their subsequent trapping in [4+2] cycloaddition reactions, including both thermal and transition-metal-catalyzed methods.

Generation and Trapping of Strained Azacyclic Allenes

A common and mild method for generating strained azacyclic allenes involves the fluoride-induced 1,2-elimination of a trialkylsilyl group and a triflate from a suitable precursor.[1][3] The highly reactive allene is generated in situ and can be trapped by a diene present in the reaction mixture.

General Experimental Protocol: Diels-Alder Reaction of Azacyclic Allenes

This protocol is adapted from the work of Garg and coworkers on the Diels-Alder cycloadditions of strained azacyclic allenes.[1][2][3]

Materials:

-

Silyl triflate precursor

-

Diene (e.g., N-phenylmaleimide, furan, pyrone)

-

Cesium fluoride (CsF)

-